molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2849928
CAS No.: 1170053-87-8
M. Wt: 370.369
InChI Key: SDHLJTVMGYGULW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-1-yl moiety, an ethyl group, a morpholino group, and a 2-oxo-2H-pyran-5-carboxamide moiety .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved data .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research in drug metabolism and pharmacokinetics is crucial for understanding how compounds are processed in the body, which directly impacts their safety and efficacy. For example, the study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into how novel compounds are metabolized and eliminated, highlighting the importance of these studies in drug development (Renzulli et al., 2011). This research emphasizes the role of fecal and urinary excretion in the elimination of drug-related materials and the identification of major metabolites.

Environmental and Dietary Exposures

Research on environmental and dietary exposures to various compounds, including pesticides and dietary polyphenols, also intersects with the study of specific chemical compounds like N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide. For instance, the study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children provides valuable data on the widespread exposure to neurotoxic insecticides and the need for public health policies (Babina et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, given the reported activities of similar compounds. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potential as novel CDK2 inhibitors, suggesting potential applications in cancer treatment .

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHLJTVMGYGULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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